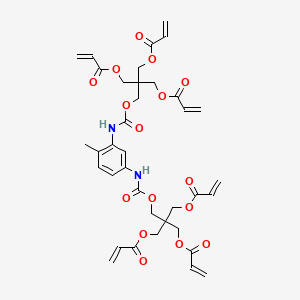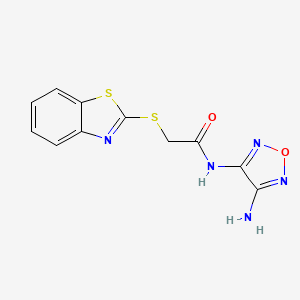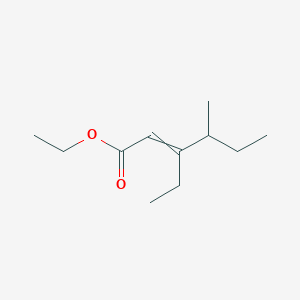
1,2,3,4-Tetrahydrotetraphen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydrotetraphen-4-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines It is a secondary amine with a complex structure, which includes a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrotetraphen-4-ol typically involves the hydrogenation of isoquinoline derivatives. One common method includes the use of palladium or platinum catalysts under high-pressure hydrogenation conditions. The reaction is carried out in a high-pressure reactor, where isoquinoline is dissolved in a suitable solvent, and hydrogen gas is introduced. The reaction mixture is then stirred at elevated temperatures and pressures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydrotetraphen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydrotetraphen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, making it useful in the study of biochemical pathways and cellular processes.
Medicine: It has potential therapeutic applications due to its neuroprotective and anti-addictive properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydrotetraphen-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to its neuroprotective effects. Additionally, it has antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrotetraphen-4-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure but differ in their functional groups and biological activities.
1,2,3,4-Tetrahydrocarbazole: This compound has a tricyclic structure and exhibits different chemical and biological properties.
1,2,3,4-Tetraphenylnaphthalene: Although structurally different, it shares some similarities in its synthetic routes and applications .
Propiedades
Número CAS |
91484-80-9 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydrobenzo[a]anthracen-4-ol |
InChI |
InChI=1S/C18H16O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-2,4-5,8-11,18-19H,3,6-7H2 |
Clave InChI |
QSSVERAIYLORNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=CC4=CC=CC=C4C=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)

![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)

